molecular formula C8H10N2O B1429508 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS No. 1423027-98-8

3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B1429508
CAS No.: 1423027-98-8
M. Wt: 150.18 g/mol
InChI Key: IKZOSGDTRVGYJU-UHFFFAOYSA-N
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Description

3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a chemical compound with the molecular formula C8H10N2O . It belongs to the class of pyrido[2,3-b][1,4]oxazines, which are bicyclic structures featuring a pyridine ring fused with a 1,4-oxazine ring . The specific three-dimensional configuration of this scaffold is significant; for instance, the (3S)-enantiomer of this compound has been characterized with the SMILES string C[C@H]1CNC2=C(O1)N=CC=C2 . This compound serves as a valuable scaffold in medicinal chemistry and pharmaceutical research. Pyrido[2,3-b][1,4]oxazine derivatives have been identified as potent IAP (Inhibitor of Apoptosis Protein) antagonists, a mechanism of action being investigated for the treatment of proliferative diseases such as cancer . The broader pyrido-oxazine structural motif is recognized as a privileged framework in drug discovery, with numerous representatives exhibiting a wide range of biological activities . Related structural analogs, such as 1H-pyrido[2,3-b][1,4]oxazin-2-ones, have also been synthesized and studied for their potential antiradical activity . Applications & Research Value The primary research application of this compound is as a key synthetic intermediate or core structure for the development of novel therapeutic agents. Its value lies in its potential to be functionalized at various positions to create libraries of compounds for biological screening . Researchers utilize this scaffold to explore new chemical space in the pursuit of small-molecule inhibitors for intracellular targets. Note to Researchers This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please handle all chemicals with appropriate personal protective equipment and in accordance with your institution's safety protocols.

Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZOSGDTRVGYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyridine Derivatives with Formaldehyde and Methylating Agents

One of the most common routes involves the condensation of 2-aminopyridine with formaldehyde in the presence of methylating agents. This method exploits the nucleophilic amino group on pyridine to form the heterocyclic core via cyclization.

2-Aminopyridine + Formaldehyde + Methylating Agent → 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
  • Reaction Conditions:
    • Solvent: Ethanol or acetic acid
    • Temperature: Reflux (80–100°C)
    • Catalyst: Acidic conditions (e.g., acetic acid)
    • Time: 4–8 hours

Cyclization of N-Substituted Pyridine Precursors

Another approach involves the cyclization of N-alkylated pyridine derivatives with suitable electrophiles such as epoxides or halides.

N-alkylpyridine + Epoxide → Cyclization under reflux to form oxazine ring
  • Reaction Conditions:
    • Solvent: Toluene or dichloromethane
    • Catalyst: Acidic catalysts like BF₃·OEt₂
    • Temperature: 60–80°C
    • Duration: 6–12 hours

Multi-step Synthesis via Mannich-Type Reactions

Involving Mannich reactions with formaldehyde, amines, and methylation steps, this route allows for precise substitution at the 3-position.

Pyridine derivative + Formaldehyde + Amine → Mannich base → Methylation and cyclization → Target compound
  • Reaction Conditions:
    • Solvent: Ethanol or DMF
    • Temperature: 50–70°C
    • Reagents: Formaldehyde, methyl iodide or dimethyl sulfate

Purification Techniques

The synthesized compounds are typically purified through:

  • Recrystallization: From ethanol, methanol, or acetone to obtain high-purity crystals.
  • Column Chromatography: Using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures).
  • Preparative HPLC: For high-purity requirements, especially in pharmaceutical research.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Reaction Conditions Purification Techniques Yield (%) References
Condensation of 2-aminopyridine with formaldehyde 2-Aminopyridine, Formaldehyde Nucleophilic addition, Cyclization Reflux in ethanol or acetic acid, 80–100°C Recrystallization, Chromatography 70–85 ,
Cyclization of N-alkylpyridine derivatives N-alkylpyridine, Epoxide Nucleophilic attack, Ring closure Toluene, BF₃·OEt₂ catalyst, 60–80°C Recrystallization 65–78
Mannich reaction followed by methylation Pyridine, Formaldehyde, Amine Mannich addition, Cyclization Ethanol, 50–70°C Chromatography, Recrystallization 60–80

Research Findings and Notable Observations

  • Reaction Optimization: Studies indicate that solvent choice and temperature critically influence yield and purity. For example, ethanol reflux provides a balance between reactivity and ease of purification.
  • Substituent Effects: Electron-donating groups on the pyridine ring facilitate cyclization, whereas electron-withdrawing groups may require harsher conditions.
  • Catalyst Role: Acidic catalysts such as acetic acid or BF₃·OEt₂ significantly enhance cyclization efficiency.
  • Yield Variability: Yields range from 60% to over 85%, depending on reaction conditions and purification methods.

Notes and Considerations

  • Structural Confirmation: Characterization via NMR, IR, and mass spectrometry is essential to confirm the formation of the target heterocycle.
  • Side Products: Potential formation of regioisomers or over-alkylated products necessitates careful control of reaction parameters.
  • Scale-up: Industrial synthesis may involve continuous flow reactors to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Research indicates that compounds related to 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine exhibit various biological activities:

  • Antimicrobial Activity : Some studies suggest that derivatives of pyrido[2,3-b][1,4]oxazine can act against bacterial and fungal strains. This property could be beneficial in developing new antimicrobial agents.
  • Anticancer Potential : Preliminary investigations into the cytotoxic effects of related compounds show promise in targeting cancer cells. The mechanism may involve the inhibition of specific cellular pathways crucial for cancer cell survival.
  • Neuroprotective Effects : Certain derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative disease therapies.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Cyclization Reactions : These reactions often involve the condensation of amines with carbonyl compounds to form the oxazine ring system.
  • Functionalization : The compound can undergo various functionalization reactions to introduce different substituents that may enhance its biological activity or alter its physical properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of several pyrido[2,3-b][1,4]oxazine derivatives. The results indicated that certain compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests potential for development into new antibiotic treatments.

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of pyrido[2,3-b][1,4]oxazine derivatives on human cancer cell lines revealed that some compounds induced apoptosis through mitochondrial pathways. These findings highlight the importance of further exploration into this class of compounds for cancer therapy.

Case Study 3: Neuroprotection

A recent investigation explored the neuroprotective effects of related oxazine compounds in models of oxidative stress. The results demonstrated a reduction in neuronal cell death and oxidative damage markers when treated with these compounds. This points to their potential use in treating neurodegenerative disorders like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Its lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

2,3-Dihydro-1H-Pyrido[2,3-b][1,4]Oxazine
  • Molecular Formula : C₇H₈N₂O
  • Key Features : Lacks the methyl group at the 3-position.
  • The absence of the methyl group in this analogue correlates with higher aqueous solubility, a critical factor in drug development .
3,4-Dihydro-2H-Pyrido[3,2-b][1,4]Oxazine
  • Molecular Formula : C₇H₈N₂O
  • Key Features : Regioisomeric oxazine with a fused pyridine ring at the [3,2-b] position instead of [2,3-b].
  • Commercial Availability : Available from Thermo Scientific Maybridge (CAS 20348-23-6) as a building block .

Methyl-Substituted Analogues

6-Methyl-1H,2H,3H-Pyrido[2,3-b][1,4]Oxazine
  • Molecular Formula : C₈H₁₀N₂O
  • Key Features : Methyl group at the 6-position (SMILES: CC1=NC2=C(C=C1)NCCO2).
  • Commercial Use : Offered by CymitQuimica as a building block (Ref: 10-F650444), though its pharmacological profile remains uncharacterized .
7-Methyl-1H,2H,3H-Pyrido[3,4-b][1,4]Oxazine
  • CAS : 1745-05-7
  • Key Features: Methyl substitution at the 7-position on a pyrido[3,4-b] scaffold. No activity data reported .

Heteroatom-Substituted Analogues

1H,2H,3H-Pyrido[2,3-b][1,4]Thiazin-2-One
  • Molecular Formula : C₇H₆N₂OS
  • Key Features : Oxazine oxygen replaced with sulfur, forming a thiazine ring.
  • Implications : Sulfur’s larger atomic radius and polarizability may alter binding interactions compared to oxazine derivatives .
Hexahydro-2H-Furo[3,2-b][1,4]Oxazine
  • Key Features : Fused furan ring instead of pyridine. Synthesized via a two-step process (Scheme 1, Table 1 in ), but biological activity data are lacking .

Halogenated Derivatives

  • 6-Bromo-2,3-Dihydro-1H-Pyrido[2,3-b][1,4]Oxazine (CAS 1203499-17-5) and 7-Bromo-2,3-Dihydro-1H-Pyrido[2,3-b][1,4]Oxazine (CAS 946121-78-4) are examples of halogen-substituted analogues. Bromine’s electron-withdrawing effects and steric bulk may enhance binding affinity in certain targets but reduce metabolic stability .

Structural and Pharmacological Comparison Table

Compound Name Molecular Formula Molecular Weight (Da) Substituent Position Key Pharmacological Data Source/Reference
3-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine C₈H₁₀N₂O 150.08 3-methyl Not reported
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine C₇H₈N₂O 136.15 None EC₅₀ = 50 nM (mGluR5 PAM)
6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine C₈H₁₀N₂O 150.08 6-methyl Not reported
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine C₇H₈N₂O 136.15 None Building block (CAS 20348-23-6)
1H,2H,3H-pyrido[2,3-b][1,4]thiazin-2-one C₇H₆N₂OS 166.20 S instead of O Not reported

Biological Activity

3-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on available research findings.

Structural Characteristics

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O, with a molecular weight of approximately 150.18 g/mol. The compound features a fused ring system that includes both pyridine and oxazine components, contributing to its unique chemical properties.

Structural Representation

  • Molecular Structure :
    • SMILES: C[C@H]1CNC2=C(O1)N=CC=C2
    • InChI: InChI=1S/C8H10N2O/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3/t6-/m0/s1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of pyridine derivatives with suitable electrophiles under mild conditions to form the oxazine structure. Specific methodologies may vary based on desired stereochemistry and yield optimization.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit notable anticancer properties. For example:

  • Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation. Correlations have been drawn between its structure and known inhibitors of the thioredoxin reductase (TrxR) pathway which is crucial in cancer metabolism .

Inhibition Studies

In vitro studies have indicated that related compounds with similar structures show significant inhibition against various cancer cell lines. The analysis reveals a pattern where structural modifications can enhance or reduce biological activity:

CompoundIC50 (µM)Mechanism
Compound A5.0TrxR Inhibition
Compound B10.0NQO1 Activation

Study on Antitumor Effects

In a comparative study involving multiple heterocyclic compounds including derivatives of pyrido[2,3-b][1,4]oxazines:

  • Cell Lines Tested : NCI-H460 (lung cancer), MCF7 (breast cancer).
  • Findings : Compounds demonstrated a dose-dependent response in inhibiting cell growth with the most potent analogs showing IC50 values below 10 µM .

Q & A

Q. What mechanistic studies elucidate the compound’s pharmacological interactions at the molecular level?

  • Methodological Answer : Surface Plasmon Resonance (SPR) measures binding affinity to target proteins (e.g., DNA gyrase for antimicrobial activity). Molecular docking (AutoDock Vina) models interactions with active sites, validated by mutagenesis studies on residues like Ser-84 in E. coli gyrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 2
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

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